molecular formula C14H11Br3O4S B2515499 2,4,6-Tribromophenyl 2-methoxy-5-methylbenzene-1-sulfonate CAS No. 2361774-40-3

2,4,6-Tribromophenyl 2-methoxy-5-methylbenzene-1-sulfonate

Cat. No. B2515499
M. Wt: 515.01
InChI Key: DEPBAFQTTURMFK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfone compounds is well-documented in the provided papers. For instance, paper describes the synthesis of 3,5-bis(trifluoromethyl)phenyl (BTFP) sulfones through an alkylation/oxidation two-step sequence from commercially available thiophenol. This method yields a variety of sulfones with high efficiency. Similarly, the synthesis of tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate is reported in paper , where the reaction involves tris(5-bromo-2-methoxyphenyl)bismuth and benzenesulfonic acid in the presence of hydrogen peroxide. These methods could potentially be adapted for the synthesis of "2,4,6-Tribromophenyl 2-methoxy-5-methylbenzene-1-sulfonate" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of sulfone compounds is crucial for understanding their reactivity and properties. Paper provides details on the crystal structure of a related sulfone compound, which is determined by X-ray diffraction. The molecule exhibits a twist-nitro-proximal conformation with distinct dihedral angles, which could be relevant when considering the molecular structure of "2,4,6-Tribromophenyl 2-methoxy-5-methylbenzene-1-sulfonate". In paper , the bismuth sulfonate compound shows a trigonal bipyramidal coordination, which might suggest similar geometric possibilities for the compound of interest.

Chemical Reactions Analysis

The reactivity of sulfone compounds is highlighted in paper , where BTFP sulfones are used in the Julia-Kocienski olefination reaction with carbonyl compounds to afford alkenes and dienes. This indicates that sulfone compounds can participate in carbon-carbon bond-forming reactions, which could be relevant for the chemical reactions of "2,4,6-Tribromophenyl 2-methoxy-5-methylbenzene-1-sulfonate".

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfone compounds are influenced by their molecular structure. For example, the steric hindrance and electronic effects of substituents on the sulfone group can affect the compound's reactivity and stability, as seen in paper with the synthesis of sterically hindered bis(dimesitylphosphino) derivatives. The presence of electron-withdrawing or electron-donating groups, such as methoxy or bromo substituents, would similarly impact the properties of "2,4,6-Tribromophenyl 2-methoxy-5-methylbenzene-1-sulfonate".

Scientific Research Applications

Radical-Scavenging Activity

A study on marine red algae identified compounds structurally related to 2,4,6-Tribromophenyl 2-methoxy-5-methylbenzene-1-sulfonate, demonstrating potent radical-scavenging activity. This suggests potential applications in antioxidant research and development (Duan, Li, & Wang, 2007).

Reduction with Mercaptide Anions

2,4,6-Tribromophenyl sulfonates, including compounds similar to 2,4,6-Tribromophenyl 2-methoxy-5-methylbenzene-1-sulfonate, have shown efficient reduction by mercaptide anions. This could have implications in organic synthesis and chemical transformations (Durkin, Langler, & Morrison, 1988).

Sulfonation and Sulfation Reactions

Research has explored the sulfation and sulfonation of dihydroxybenzenes and their ethers, relevant to the chemical structure of 2,4,6-Tribromophenyl 2-methoxy-5-methylbenzene-1-sulfonate. These studies provide insights into reaction mechanisms and product distributions, which are crucial for chemical synthesis and industrial applications (Cerfontain, Coenjaarts, & Koeberg-Telder, 2010).

Solvolytic Substitution

Investigations into solvolytic nucleophilic substitution involving methoxyphenyl sulfonates, similar to 2,4,6-Tribromophenyl 2-methoxy-5-methylbenzene-1-sulfonate, have been conducted. This research is significant for understanding reaction pathways and kinetics in organic chemistry (Winstein, Allred, Heck, & Glick, 1958).

Safety And Hazards


Specific safety and hazard information for 2,4,6-Tribromophenyl 2-methoxy-5-methylbenzene-1-sulfonate is not provided in the search results.


Future Directions


The future directions for the use or study of 2,4,6-Tribromophenyl 2-methoxy-5-methylbenzene-1-sulfonate are not provided in the search results. However, given its use in research, it may have potential applications in various scientific fields1.


properties

IUPAC Name

(2,4,6-tribromophenyl) 2-methoxy-5-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Br3O4S/c1-8-3-4-12(20-2)13(5-8)22(18,19)21-14-10(16)6-9(15)7-11(14)17/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEPBAFQTTURMFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)OC2=C(C=C(C=C2Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Br3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Tribromophenyl 2-methoxy-5-methylbenzene-1-sulfonate

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